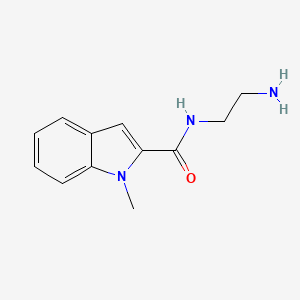

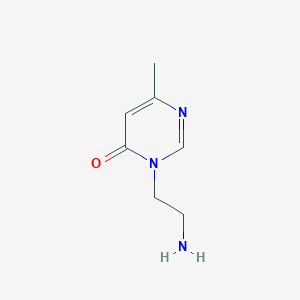

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide

Vue d'ensemble

Description

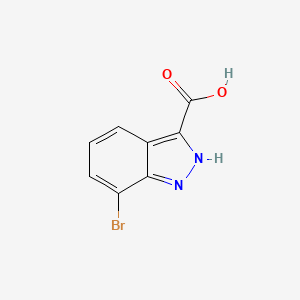

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with an aminoethyl-containing compound .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving a compound like N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific functional groups. For example, the aminoethyl group might be involved in reactions with acids or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, solubility, and reactivity .Applications De Recherche Scientifique

Conformational Preferences and Structural Insights

The research on proline analogues with a fused benzene ring, specifically indoline-2-carboxylic acid (Inc) and its derivatives, has revealed significant insights into the conformational preferences of such compounds. These studies utilized quantum mechanical calculations to explore the behavior of N-acetyl-N'-methylamide derivatives of Inc, highlighting the impact of the aromatic group on conformational flexibility and cis-trans arrangement of the amide bond. This research offers foundational knowledge relevant to understanding the structural and conformational aspects of compounds similar to N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide (Warren et al., 2010).

Antituberculosis Applications

Indole-2-carboxamides have been identified as a new class of antituberculosis agents, showcasing promising activity against Mycobacterium tuberculosis. Through structure-activity relationship studies, modifications to these compounds have led to improved metabolic stability and in vitro activity, underscoring their potential in tuberculosis treatment (Kondreddi et al., 2013).

Synthetic Ligand Development for DNA Binding

Polyamides containing N-methylimidazole and N-methylpyrrole amino acids, which have a resemblance to the structure of interest, have been developed as synthetic ligands with high specificity and affinity for DNA. This research has optimized Fmoc solid phase synthesis of polyamides, offering a pathway to create diverse DNA-binding ligands with potential applications in gene regulation and therapy (Wurtz et al., 2001).

Catalytic Applications in Organic Synthesis

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids demonstrates the potential of indole-carboxamides in catalytic applications for organic synthesis. This research highlights efficient methodologies for selective bond formation, contributing to the development of novel synthetic routes (Zheng et al., 2014).

Anticancer and Antimicrobial Activities

The synthesis of indole-pyrimidine hybrids has unveiled compounds with significant anticancer and antimicrobial activities. This research indicates the potential therapeutic applications of indole-carboxamides in treating cancer and infections, with certain derivatives showing more than 70% growth inhibition against various cancer cell lines. The study emphasizes the importance of substituent groups on the pyrimidine ring in modulating biological activity (Gokhale et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .

Mode of Action

Compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Biochemical Pathways

Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may affect the angiotensin ii pathway .

Result of Action

Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may prevent the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Action Environment

It is known that environmental factors can significantly influence the activity of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-aminoethyl)-1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGKGZCOQLCCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)

![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)

![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)

![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)